Oxygen-18O2

概要

説明

Oxygen-18O2 is a naturally occurring stable isotope of oxygen. It is one of the environmental isotopes and has a natural abundance of approximately 0.2%. This compound is an important precursor for the production of fluorodeoxyglucose, which is used in positron emission tomography. This isotope is also utilized in various scientific research applications, including paleoclimatology, plant physiology, and environmental studies .

準備方法

Synthetic Routes and Reaction Conditions: Oxygen-18O2 can be prepared by the fractional distillation of liquid air, which separates the different isotopes of oxygen based on their boiling points. Another method involves the electrolysis of water enriched with Oxygen-18, followed by the collection of the evolved oxygen gas .

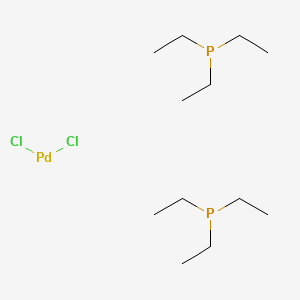

Industrial Production Methods: In the radiopharmaceutical industry, enriched water containing Oxygen-18 is bombarded with hydrogen ions in either a cyclotron or a linear accelerator to produce fluorine-18. This fluorine-18 is then synthesized into fluorodeoxyglucose for medical imaging .

化学反応の分析

Types of Reactions: Oxygen-18O2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can react with various substrates to form oxides. For example, it can oxidize carbon monoxide to carbon dioxide.

Reduction: It can be reduced to water when reacted with hydrogen.

Substitution: In certain catalytic processes, this compound can replace other oxygen isotopes in compounds.

Major Products Formed:

Oxidation: Carbon dioxide, water, and other oxides.

Reduction: Water.

Substitution: Isotopically labeled compounds.

科学的研究の応用

Oxygen-18O2 has a wide range of applications in scientific research:

Chemistry: Used in isotope labeling studies to trace reaction pathways and mechanisms.

Biology: Utilized in studies of metabolic processes and enzyme activities.

Medicine: Essential in the production of fluorodeoxyglucose for positron emission tomography imaging.

作用機序

The mechanism by which Oxygen-18O2 exerts its effects involves its incorporation into various molecules during chemical reactions. In metabolic studies, it is used to trace the incorporation of oxygen into metabolic products. In environmental studies, it helps in understanding the movement and transformation of oxygen in different environmental compartments .

類似化合物との比較

Oxygen-16O2: The most abundant isotope of oxygen, making up about 99.76% of natural oxygen.

Oxygen-17O2: Another stable isotope of oxygen, with a natural abundance of about 0.04%.

Comparison: Oxygen-18O2 is unique due to its higher mass and its specific applications in scientific research. Unlike Oxygen-16O2, which is commonly found in nature, this compound is used in specialized applications such as isotope labeling and medical imaging. Oxygen-17O2, while also used in research, does not have as wide a range of applications as this compound .

特性

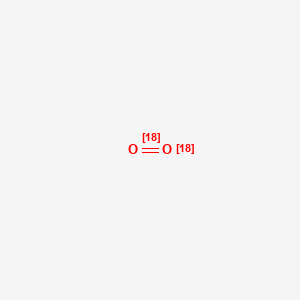

InChI |

InChI=1S/O2/c1-2/i1+2,2+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMOFIZGZYHOMD-XPULMUKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[18O]=[18O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437936 | |

| Record name | Oxygen-18O2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

35.99831922 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32767-18-3 | |

| Record name | Oxygen-18O2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Oxygen-18O2 is a stable isotope of oxygen that can be used to trace the movement of oxygen atoms in chemical and biological reactions. This is because the extra neutrons in Oxygen-18 make it heavier than the more common Oxygen-16, allowing researchers to differentiate them using techniques like mass spectrometry.

ANone: Certainly. This compound has been instrumental in:

- Determining the origin of oxygen atoms in products: For instance, in the oxidation of 4-nitroaniline by rat liver microsomes, this compound was used to confirm that the oxygen atom incorporated into the metabolite 2-hydroxy-4-nitroaniline originated from molecular oxygen and not water [].

- Investigating the role of oxygen in catalytic reactions: Studies on the direct partial oxidation of methane to dimethyl ether over a Pt/Y2O3 catalyst employed this compound to demonstrate that molecular oxygen acted as the primary oxidant [].

- Elucidating biosynthetic pathways: In the biosynthesis of okadaic acid, a toxin produced by marine dinoflagellates, this compound labeling coupled with mass spectrometry helped identify the specific oxygen atoms originating from molecular oxygen, providing insights into the formation of ether rings within the molecule [].

- Understanding the formation of metal-oxygen bonds: Researchers studying the synthesis of mono oxo Molybdenum(IV) pincer complexes used this compound, alongside H218O, to show that both water and molecular oxygen are crucial for forming the Mo≡O bond [].

ANone: this compound is a valuable tool for investigating various biological processes, including:

- Photosynthesis: Researchers used this compound to study the biosynthesis of Chlorophyll d in Acaryochloris marina. By analyzing the incorporation of Oxygen-18 into Chlorophyll a and d, they found that molecular oxygen is directly involved in forming the C31-formyl group of Chlorophyll d [].

A: Yes, it can. Researchers investigated the diffusion of defects during the thermal growth of SiO2 film on silicon in dry oxygen. They used sequential treatments with natural oxygen (Oxygen-16O2) and this compound. Analysis of the Oxygen-18 depth profiles revealed that oxygen exchange occurs between the gas phase and the silica even in films thicker than 20 nm, highlighting a diffusion process not predicted by the standard Deal and Grove model [].

A: Absolutely. In a study investigating the decomposition of carbon monoxide in interstellar ice, researchers used this compound to track the formation of carbon dioxide. The isotopic labeling revealed that energetic electrons can cause carbon monoxide to decompose, and the resulting oxygen atoms can react with other carbon monoxide molecules to form various carbon dioxide isotopologues [].

A: Yes, there are examples of this. One study used a combination of calorimetry and thermal desorption spectroscopy (TDS) to examine the adsorption of carbon monoxide and this compound on iron films. The research highlighted the influence of gas introduction sequence on adsorption behavior and demonstrated the ability of oxygen to block carbon monoxide adsorption sites and replace adsorbed carbon monoxide [].

ANone: this compound plays a crucial role in understanding plasma chemistry. For instance:

- Plasma-liquid interactions: Researchers used this compound to investigate the contribution of plasma-generated reactive oxygen species in liquid chemistry. By analyzing the incorporation of Oxygen-18 into cysteine products, they determined the role of hydroxyl radicals, singlet oxygen, and atomic oxygen in the reaction mechanisms [].

- Quantifying oxygen generation in plasmas: Studies have used this compound to measure the amount of oxygen generated by quartz source walls in SF6 dense plasmas. This is important for understanding the etching processes and optimizing plasma reactor designs [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。